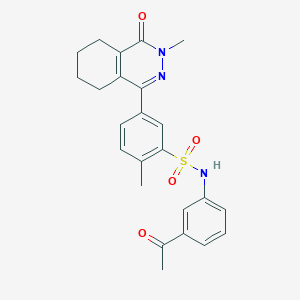![molecular formula C24H28N2O2S B11319069 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone](/img/structure/B11319069.png)
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-(pentyloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperidine ring, and a pentyloxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole core.
Attachment of the Pentyloxybenzoyl Group: This step involves the acylation of the piperidine nitrogen with 4-(pentyloxy)benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pentyloxybenzoyl moiety, converting it to an alcohol.
Substitution: The benzothiazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the pentyloxybenzoyl group.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperidine ring is known to interact with these receptors, modulating their activity and leading to various physiological effects. The benzothiazole core may also play a role in binding to other biological macromolecules, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-[4-(benzyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole
- 2-{1-[4-(methoxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole
Uniqueness
What sets 2-{1-[4-(pentyloxy)benzoyl]piperidin-4-yl}-1,3-benzothiazole apart is the presence of the pentyloxy group, which can influence its lipophilicity and, consequently, its ability to cross biological membranes. This makes it particularly interesting for applications in drug delivery and pharmacokinetics.
Propriétés
Formule moléculaire |
C24H28N2O2S |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-pentoxyphenyl)methanone |
InChI |
InChI=1S/C24H28N2O2S/c1-2-3-6-17-28-20-11-9-19(10-12-20)24(27)26-15-13-18(14-16-26)23-25-21-7-4-5-8-22(21)29-23/h4-5,7-12,18H,2-3,6,13-17H2,1H3 |
Clé InChI |
SNDMSXOIBMWLLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318989.png)
![2-chloro-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11318993.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-ethyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11318995.png)
![2-(2-fluorophenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11319016.png)


![4-(7-cycloheptyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-N,N-dimethylaniline](/img/structure/B11319041.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11319044.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319047.png)
![N-[(4-methyl-5-{[2-oxo-2-(1-propyl-1H-indol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11319048.png)
![5-Amino-1-[2-(4-methoxyphenyl)ethyl]-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11319052.png)
![7-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319054.png)
![4-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11319066.png)
